molecular formula C12H17Cl2FN2O B1520959 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride CAS No. 1019058-85-5

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride

Cat. No. B1520959
M. Wt: 295.18 g/mol
InChI Key: IWVYXWLVGIXMED-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is a chemical compound with the empirical formula C10H13FN2 · 2HCl . It is a substituted phenylpiperazine with a potential for abuse . It is known to direct central serotonin release .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride”, has been reported in various methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular weight of “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is 253.14 . The SMILES string representation of the molecule is Cl.Cl.Fc1ccc (cc1)N2CCNCC2 .


Physical And Chemical Properties Analysis

“1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” presents as a white to pale reddish-yellow crystalline powder . It has a melting point of 231-234 °C .

Scientific Research Applications

Analytical Chemistry Applications

Micellar Liquid Chromatography (MLC) for Drug Analysis A study by El-Sherbiny et al. (2005) utilized micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation and analysis of flunarizine hydrochloride and its degradation products. This method provides an efficient way to analyze the quality and stability of pharmaceutical compounds, including those structurally related to "1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride" (El-Sherbiny et al., 2005).

Medicinal Chemistry and Pharmacology Applications

Anti-HIV Activity Ashok et al. (2015) reported on the synthesis and evaluation of β-carboline derivatives, including compounds structurally similar to "1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride," for their selective anti-HIV-2 activity. These compounds showed potential as selective inhibitors of the HIV-2 strain, highlighting their relevance in antiviral research (Ashok et al., 2015).

Fluorescent Logic Gates for Probing Cellular Microenvironments Gauci and Magri (2022) developed fluorescent logic gates using compounds incorporating a piperazine receptor and a 4-amino-N-aryl-1,8-naphthalimide fluorophore for probing the microenvironment of cellular membranes and protein interfaces. This research demonstrates the utility of such compounds in the development of tools for biological and chemical sensing (Gauci & Magri, 2022).

Synthesis and Characterization of Novel Compounds Research by Shakhmaev et al. (2016) focused on the synthesis of flunarizine and its isomers, demonstrating the chemical versatility and potential for further functional modifications of compounds structurally related to "1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride." Such synthetic methodologies can be applied to a wide range of pharmaceutical and chemical research applications (Shakhmaev et al., 2016).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, with the target organs being the respiratory system .

properties

IUPAC Name

1-(4-fluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVYXWLVGIXMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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